(3-Aminopropyl)(methylsulfamoyl)amine

Structural Biology Medicinal Chemistry Chemical Synthesis

Sourcing a compact, bifunctional sulfonamide building block with a free primary amine often forces researchers to compromise on the sulfamoyl substituent, potentially altering hydrogen-bonding patterns and biological activity in SAR studies. (3-Aminopropyl)(methylsulfamoyl)amine (CAS 1596843-04-7) provides the exact dual functionality required for bioconjugation and methylsulfamoyl pharmacophore construction. - Available at 95% purity, suitable for early-stage drug discovery and chemical biology probe synthesis. - Serves as a versatile intermediate for derivatization at the terminal primary amine without affecting the methylsulfamoyl group.

Molecular Formula C4H13N3O2S
Molecular Weight 167.23
CAS No. 1596843-04-7
Cat. No. B2604100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopropyl)(methylsulfamoyl)amine
CAS1596843-04-7
Molecular FormulaC4H13N3O2S
Molecular Weight167.23
Structural Identifiers
SMILESCNS(=O)(=O)NCCCN
InChIInChI=1S/C4H13N3O2S/c1-6-10(8,9)7-4-2-3-5/h6-7H,2-5H2,1H3
InChIKeyBLCRPDVOORWVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminopropyl)(methylsulfamoyl)amine Procurement Profile


(3-Aminopropyl)(methylsulfamoyl)amine, also known as N'-(methylsulfamoyl)propane-1,3-diamine, is a sulfonamide derivative with the molecular formula C4H13N3O2S and a molecular weight of approximately 167 Da [1]. It is structurally characterized by a central sulfamoyl group (–SO₂NH₂) linked to a 3-aminopropyl chain and a methyl substituent, which confers distinct hydrogen-bonding capabilities and amine reactivity . While the compound is listed in chemical supplier catalogs, the availability of detailed, experimentally validated performance data is extremely limited. Consequently, this guide is built upon the best available evidence to establish a foundational understanding of this molecule relative to potential analogs.

1
Bifunctional building block combining primary amine and methylsulfamoyl group for sulfonamide-based synthesis.
Confirmed by structural identity; experimental performance data limited.
2
Suitable for medicinal chemistry scaffold construction and chemical biology probe assembly.
Selection context based on vendor specification; validate in target application.
3
Research-grade purity (≥95%) and defined physicochemical profile support exploratory SAR studies.
Baseline parity; not a differentiating advantage over higher-purity alternatives.

Why (3-Aminopropyl)(methylsulfamoyl)amine Cannot Be Substituted


The procurement of (3-aminopropyl)(methylsulfamoyl)amine over generic analogs hinges on its precise dual-functionality: a terminal primary amine for bioconjugation and a methylsulfamoyl group that modulates both solubility and potential enzyme interactions. While compounds like (3-aminopropyl)(sulfamoyl)amine hydrochloride or N-(3-aminopropyl)methanesulfonamide share partial structural features, they lack the identical combination of functional groups. This difference is not trivial; the presence of the methylsulfamoyl group versus a simple sulfamoyl or methanesulfonamide group can alter hydrogen-bonding patterns, steric bulk, and electronic properties, potentially leading to divergent biological activity or reactivity in synthetic applications. Without direct experimental data, this inherent chemical distinction provides the only verifiable rationale for rejecting generic substitution. The following quantitative evidence, though limited, establishes the current state of knowledge for this specific compound.

Target Compound
Common Analog
Methylsulfamoyl group (-SO₂NHCH₃)
Present in (3-aminopropyl)(methylsulfamoyl)amine
Sulfamoyl (-SO₂NH₂) or methanesulfonamide (-SO₂CH₃)
Alter hydrogen-bonding capacity, steric demand, and electronic profile; may shift reactivity and interaction outcomes.
Dual amine/sulfamoyl reactivity pattern
Compounds with only one functional handle or different amine spacing
Incomplete functional matching limits direct replacement in multi-step synthetic routes.

Quantitative Evidence for (3-Aminopropyl)(methylsulfamoyl)amine


Structural Differentiation: Methylsulfamoyl vs. Sulfamoyl

(3-Aminopropyl)(methylsulfamoyl)amine possesses a methylsulfamoyl group, which distinguishes it from the closely related (3-aminopropyl)(sulfamoyl)amine. This structural variation introduces additional steric bulk and alters the compound's potential for hydrogen bonding and hydrophobic interactions . The presence of the methyl group can influence the molecule's overall conformation and its interaction with biological targets compared to the unsubstituted sulfamoyl analog.

Methylsulfamoyl vs. Sulfamoyl
Class-level inference
Methyl substituent present
Structural differentiation may influence binding and reactivity profiles
No direct comparative experimental data; based on in silico analysis.
Structural Biology Medicinal Chemistry Chemical Synthesis

Purity Specification: Research-Grade Baseline

Vendor listings for (3-aminopropyl)(methylsulfamoyl)amine specify a minimum purity of 95%, a common baseline for research-grade chemicals . While this is a standard specification for such building blocks and does not represent a superior differentiator against higher-purity alternatives, it provides a quantitative baseline for procurement and establishes that the material is suitable for many exploratory research applications.

Purity Baseline
Supplier data
≥95%
Meets standard research-grade specification; supports exploratory synthesis
Common threshold; verify lot-specific certificate of analysis.
Chemical Synthesis Quality Control Research Reagents

Molecular Weight and Calculated Properties

The molecular weight of (3-aminopropyl)(methylsulfamoyl)amine is approximately 167.23 g/mol, and its calculated partition coefficient (cLogP) is -0.84, indicating moderate hydrophilicity . These properties are typical for small, polar amine-containing molecules. They provide a physicochemical baseline for comparison with other building blocks but do not represent a unique advantage.

Physicochemical Profile
Calculated values
MW 167.23 g/mol · cLogP −0.84
Hydrophilic small molecule typical of polar amine building blocks
Computed properties; experimental logP may vary. Useful for solubility prediction.
Physicochemical Properties Drug Discovery Computational Chemistry

(3-Aminopropyl)(methylsulfamoyl)amine Application Scenarios


Sulfonamide-Based Medicinal Chemistry Scaffold

The methylsulfamoyl group is a recognized pharmacophore found in various bioactive molecules. (3-Aminopropyl)(methylsulfamoyl)amine serves as a compact, bifunctional building block for constructing novel sulfonamide-containing drug candidates, particularly where a terminal primary amine is required for conjugation or further derivatization [1]. Its use is supported by its basic purity and defined physicochemical properties , making it suitable for initial SAR studies in early-stage drug discovery.

Building Block in Chemical Synthesis

The compound's structure, featuring a free primary amine and a protected sulfamoyl group, makes it a versatile reagent in organic synthesis. It can be used in the preparation of more complex molecules, including potential ligands or probes for chemical biology applications. The reported 95% purity provides a reliable starting point for such synthetic endeavors .

Reference Standard for Analytical Method Development

Given its defined molecular formula (C4H13N3O2S) and molecular weight (167.23 g/mol), (3-aminopropyl)(methylsulfamoyl)amine could be employed as a reference standard in the development and calibration of analytical methods, such as LC-MS or NMR, for the detection or quantification of related sulfamoyl-amine derivatives in complex mixtures .

Application
Selection Property
Validation Focus
Sulfonamide medicinal chemistry scaffold
Methylsulfamoyl pharmacophore with free primary amine
Verify reactivity and coupling efficiency in target molecule assembly
Chemical synthesis building block
Bifunctional reactivity and research-grade purity baseline
Confirm compatibility with synthetic protocol and intermediate stability
Analytical reference standard development
Defined molecular identity and physicochemical constants
Establish method suitability and calibration linearity for related sulfamoyl amines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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